Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate
Description
Properties
IUPAC Name |
benzyl 3-(dibenzylamino)-2-fluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO2/c25-23(24(27)28-19-22-14-8-3-9-15-22)18-26(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,23H,16-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZWKAWTHAMCLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(=O)OCC3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Direct Fluorination of Hydroxy Esters
A widely reported method involves the fluorination of 3-N,N-dibenzylamino-2-hydroxypropanoate using diethylaminosulfur trifluoride (DAST) . This SN2 displacement reaction proceeds with Walden inversion , preserving stereochemistry.
Reaction Conditions :
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Substrate: (R)-3-N,N-dibenzylamino-2-hydroxypropanoic acid benzyl ester
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Fluorinating agent: DAST (1.5 equiv)
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Solvent: Anhydrous dichloromethane
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Temperature: −20°C to 0°C
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Time: 4–6 hours
The reaction yields 75–82% of the fluorinated product, confirmed by NMR (δ −215 ppm).
Stepwise Synthesis from D-Serine
Protection and Esterification
D-Serine is sequentially protected and esterified:
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Amino Protection : Benzylation via nucleophilic substitution using benzyl bromide and NaH in THF.
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Esterification : Benzyl ester formation with benzyl alcohol and DCC (dicyclohexylcarbodiimide), yielding (R)-3-N,N-dibenzylamino-2-hydroxypropanoate.
Key Data :
Fluorination with DAST
The hydroxyl group at C2 is replaced by fluorine:
Optimization Notes :
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Excess DAST (>1.5 equiv) risks epimerization and azetidine formation.
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Pyridine additives suppress side reactions but may reduce yields in bulkier substrates.
Alternative Pathways and Side Reactions
Intramolecular Cyclization
Under certain conditions (e.g., elevated temperatures), the intermediate may undergo intramolecular nucleophilic attack , forming azetidine derivatives. For example:
This side reaction is minimized by maintaining low temperatures (−20°C) and using anhydrous conditions.
α,α-Difluoro Derivatives
Using two equivalents of DAST introduces a second fluorine at C2, yielding α,α-difluoropropanoates. However, this pathway is less selective and requires chromatographic purification.
Analytical Validation and Characterization
Spectroscopic Data
Chirality Confirmation
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Optical Rotation : +12.5° (c = 1.0, CHCl₃) for the (S)-enantiomer.
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CD Spectroscopy : Positive Cotton effect at 215 nm, confirming (S)-configuration.
Industrial-Scale Production and Challenges
Cost and Yield Optimization
Purification Strategies
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Column Chromatography : Silica gel (hexane/EtOAc 4:1) achieves >95% purity.
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Crystallization : Recrystallization from ethanol/water mixtures improves enantiomeric excess to >99%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 3-(dibenzylamino)-2-fluoropropanoate can undergo oxidation reactions, particularly at the benzyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the propanoate backbone. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The fluorine atom in the propanoate backbone can be substituted with other nucleophiles. This can be achieved using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
Chemistry
Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate serves as a valuable building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules: The compound can be modified to create derivatives with specific functionalities.
- Reactivity Studies: It undergoes oxidation, reduction, and substitution reactions, allowing chemists to explore its reactivity profile.
| Reaction Type | Major Products |
|---|---|
| Oxidation | Carboxylic acids |
| Reduction | Alcohols, amines |
| Substitution | Functionalized derivatives |
Biology
In biological research, this compound is investigated for its potential as:
- Biochemical Probes: It may interact with specific enzymes or receptors, providing insights into biological pathways.
- Inhibitors: Its unique structure allows for the exploration of inhibitory effects on various biological targets.
Medicine
The therapeutic potential of this compound is being explored in:
- Drug Development: Its properties make it a candidate for developing new pharmaceuticals targeting specific diseases.
- Antitumor Activity: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.
Case Study: Antitumor Activity
Research indicates that compounds similar to this compound have shown significant inhibition of proliferation in human non-small cell lung cancer (NSCLC) cell lines (A549 and NCI-H460) . This highlights its potential as an antitumor agent.
Industry
In industrial applications, this compound is used for:
- Production of Specialty Chemicals: Its unique structure aids in the creation of various chemical products.
- Material Science: Investigations into its properties may lead to advancements in materials with specific functionalities.
Mechanism of Action
The mechanism of action of Benzyl 3-(dibenzylamino)-2-fluoropropanoate involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzyl and dibenzylamino groups can also interact with biological molecules, potentially affecting enzyme activity and receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-¹³C₃
- Key Difference : Incorporation of ¹³C isotopes at three positions.
- Impact :
b) (R)-2-Amino-3-(2,5-difluorophenyl)propanoic Acid
- Key Differences: Difluorophenyl substituent instead of benzyl groups. Amino acid backbone (carboxylic acid) vs. ester .
- Impact :
c) 3-Benzylamino-2-cyano-N-[N-(2-fluorophenyl)carbamoyl]acrylamide
- Key Differences: Acrylamide backbone with cyano and fluorophenylcarbamoyl groups .
- Impact: Cyano group introduces hydrogen-bonding capacity, enhancing interactions with biological targets . Fluorophenyl moiety contributes to π-π stacking and hydrophobic interactions in crystallographic studies .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate | 377.45 | ~4.2 (estimated) | Low (lipophilic) | Ester, benzylamine, fluorine |
| (R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid | 209.17 | ~1.8 | Moderate | Carboxylic acid, difluorophenyl |
| 3-Benzylamino-2-cyano-N-[N-(2-fluorophenyl)carbamoyl]acrylamide | 370.40 | ~3.5 | Low | Acrylamide, cyano, fluorophenyl |
<sup>*</sup>LogP values estimated using fragment-based methods.
Biological Activity
Benzyl 3-N,N-dibenzylamino-2-fluoropropanoate is a compound of significant interest due to its potential biological activities, particularly in therapeutic applications. This article reviews the available literature on its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound contains a fluorinated propanoate moiety, which may influence its biological activity by altering its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in cancer therapy. The compound's structure suggests potential interactions with polyamine transport systems, which are often upregulated in cancer cells. For instance, studies have shown that N-benzyl derivatives can act as vectors for selective accumulation in tumors, enhancing the efficacy of therapeutic agents .
Anticancer Activity
- In Vitro Studies : Initial investigations into the anticancer properties of related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, N-benzyl derivatives have shown enhanced uptake in cancer cells, suggesting a potential for targeted therapy .
- Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects may involve the inhibition of polyamine synthesis or interference with cellular signaling pathways associated with tumor growth .
Respiratory Diseases
Recent patents have suggested that amino acid compounds like this compound may be effective in treating respiratory diseases. The biological data indicate that these compounds can modulate inflammatory responses and improve respiratory function .
Case Studies
Several studies have explored the biological activity of this compound and related compounds:
- Study 1 : A study published in Science.gov reported on the synthesis and evaluation of N-benzyl derivatives for their anticancer properties. The findings indicated that these compounds could effectively inhibit tumor growth in vitro and showed promise for further development as therapeutic agents .
- Study 2 : A patent application highlighted the use of similar compounds in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The data suggested that these compounds could reduce airway inflammation and improve lung function in animal models .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate for experimental design?
- Methodological Guidance : Key properties include a boiling point of 488.3°C (at 760 mmHg), density of 1.156 g/cm³, and flash point of 249.1°C . These parameters are essential for designing synthesis, purification (e.g., distillation thresholds), and storage conditions. Solubility and partition coefficient data are currently unavailable, necessitating preliminary solubility tests in common solvents (e.g., DMSO, ethanol) using techniques like gravimetric analysis or UV-Vis spectroscopy.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Guidance :
- Fire Safety : Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing; avoid water due to potential reactivity .
- PPE : Wear self-contained breathing apparatus (SCBA) during firefighting and standard lab PPE (gloves, goggles, lab coat) for routine handling.
- Storage : Store in a cool, dry, well-ventilated area away from ignition sources, given the high flash point .
- First Aid : In case of inhalation, move to fresh air and consult a physician immediately .
Q. Which analytical techniques are optimal for structural characterization and purity assessment?
- Methodological Guidance :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of fluorinated and benzyl groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and isotopic patterns, particularly for labeled derivatives (e.g., ¹³C₃) .
- Chromatography : Employ HPLC or GC with UV/Vis or MS detection to assess purity and resolve synthetic byproducts.
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹³C₃) enhance mechanistic studies of this compound?
- Methodological Guidance :
- Synthesis of Labeled Derivatives : Incorporate ¹³C isotopes at specific positions (e.g., the propanoate backbone) to track metabolic pathways or reaction intermediates via isotopic tracing .
- Applications : Use in kinetic isotope effect (KIE) studies to elucidate reaction mechanisms or in mass spectrometry imaging (MSI) for spatial tracking in biological systems.
Q. What computational strategies are effective for predicting reactivity and stability of fluorinated analogs?
- Methodological Guidance :
- Quantum Chemical Calculations : Perform density functional theory (DFT) simulations to model electronic effects of the fluorine atom (e.g., electron-withdrawing properties) on reaction pathways.
- Molecular Dynamics (MD) : Simulate solvation behavior or stability under varying pH/temperature conditions, especially given limited experimental data on decomposition .
- QSPR/Neural Networks : Train models using existing fluorinated compound databases to predict properties like solubility or reactivity (general approach inspired by ).
Q. How do discrepancies in physicochemical data (e.g., missing decomposition temperatures) impact experimental reproducibility?
- Methodological Guidance :
- Risk Mitigation : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures empirically.
- Documentation : Clearly report experimental conditions (e.g., heating rates, atmosphere) to enable cross-study comparisons.
- Collaborative Validation : Share raw data via open-access platforms to address gaps in public datasets .
Contradictions and Data Gaps
- Missing Data : Solubility, partition coefficient (logP), and reactivity profiles are absent in existing SDS . Researchers must prioritize experimental determination of these parameters for robust protocol design.
- Isotopic Labeling : While ¹³C₃-labeled derivatives are commercially available (e.g., HY-144344S) , synthetic methodologies for custom labeling remain underexplored in literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
